7-Ethoxy-4-methylcoumarin

Description

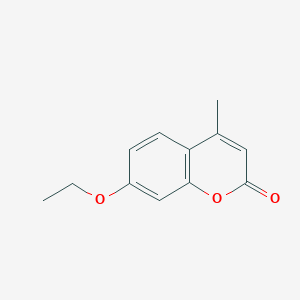

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRISXMDKXBVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058953 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

350.00 to 352.00 °C. @ 760.00 mm Hg | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-05-8 | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-methylcoumarin from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-ethoxy-4-methylcoumarin, a valuable coumarin (B35378) derivative, starting from resorcinol (B1680541). The synthesis is a two-step process that begins with the well-established Pechmann condensation to form the key intermediate, 7-hydroxy-4-methylcoumarin, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound from resorcinol is accomplished in two primary stages:

-

Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin.

-

Williamson Ether Synthesis: The hydroxyl group of 7-hydroxy-4-methylcoumarin is then etherified using an ethylating agent to produce this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthesis of 7-Hydroxy-4-methylcoumarin

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [General Knowledge] |

| Molecular Weight | 176.17 g/mol | [General Knowledge] |

| Melting Point | 185-190 °C | [General Knowledge] |

| Appearance | White to pale yellow solid | [General Knowledge] |

| Pechmann Condensation Yields | ||

| Sulfuric Acid Catalyst | 49-80% | [General Knowledge] |

| Amberlyst-15 Catalyst | 90-95% | [General Knowledge] |

Table 2: Spectroscopic Data for 7-Hydroxy-4-methylcoumarin

| Spectroscopic Technique | Key Peaks/Shifts |

| FTIR (cm⁻¹) | ~3150 (O-H stretch), ~1680 (C=O stretch of α,β-unsaturated lactone), ~1620, 1580, 1450 (C=C aromatic stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -OH), ~7.6 (d, 1H, H-5), ~6.8 (dd, 1H, H-6), ~6.7 (d, 1H, H-8), ~6.1 (s, 1H, H-3), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~161 (C=O), ~160 (C-7), ~155 (C-9), ~154 (C-2), ~126 (C-5), ~113 (C-6), ~112 (C-10), ~110 (C-3), ~102 (C-8), ~18 ( -CH₃) |

Table 3: Physicochemical and Yield Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Melting Point | 114-116 °C | [1] |

| Appearance | White solid | [1] |

| Williamson Ether Synthesis Yield | 55-95% |

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| FTIR (cm⁻¹) | ~3050 (aromatic C-H), ~2980 (aliphatic C-H), ~1720 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O-C ether stretch) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d, 1H, H-5), ~6.9 (dd, 1H, H-6), ~6.8 (d, 1H, H-8), ~6.1 (s, 1H, H-3), ~4.1 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, -CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | ~161 (C=O), ~161 (C-7), ~155 (C-9), ~152 (C-2), ~125 (C-5), ~113 (C-6), ~112 (C-10), ~111 (C-3), ~101 (C-8), ~64 (-OCH₂CH₃), ~18 (-CH₃), ~14 (-OCH₂CH₃) | [1] |

| Mass Spectrum (m/z) | 204 (M+), 175, 147, 119 | [1] |

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a common method using sulfuric acid as a catalyst.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice and water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a flask, carefully add 5.5 g of resorcinol to 6.5 mL of ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly and with constant stirring, add 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice.

-

A precipitate of 7-hydroxy-4-methylcoumarin will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals.

-

Dry the crystals, weigh them, and calculate the percentage yield.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from general Williamson ether synthesis procedures for the specific etherification of 7-hydroxy-4-methylcoumarin.

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or Diethyl Sulfate)

-

Acetone (B3395972) (or Dimethylformamide - DMF)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

-

Add ethyl iodide (1.2-1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield pure, white crystals of this compound.

-

Dry the final product, weigh it, and determine the percentage yield.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Ethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Ethoxy-4-methylcoumarin, a fluorescent compound with applications in fragrance, enzyme inhibition studies, and neuroscience research. This document details its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and explores its biological mechanism of action as a dopamine (B1211576) D2 receptor agonist.

Core Physicochemical Properties

This compound, also known as 4-Methyl-7-ethoxycoumarin, is a derivative of coumarin, a benzopyrone. Its chemical structure consists of a benzene (B151609) ring fused to an α-pyrone ring, with an ethoxy group at the 7th position and a methyl group at the 4th position.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-ethoxy-4-methylchromen-2-one | [1][2] |

| Synonyms | 4-Methyl-7-ethoxycoumarin, 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | [[“]] |

| CAS Number | 87-05-8 | [[“]] |

| Molecular Formula | C12H12O3 | [[“]][4] |

| Molecular Weight | 204.22 g/mol | [1][[“]] |

| Appearance | White solid, walnut odor | [[“]] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | [1][4] |

| InChI | InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | [1][4] |

| InChIKey | NKRISXMDKXBVRJ-UHFFFAOYSA-N | [1][4] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 114 °C | [1] |

| 106-108 °C | [[“]] | |

| 111.0 to 117.0 °C | [5] | |

| Boiling Point | 350.00 to 352.00 °C @ 760.00 mm Hg | [1] |

| 351.4 ± 37.0 °C at 760 mmHg | [[“]] | |

| Solubility | Slightly soluble in alcohol. Soluble in DMF. | [[“]] |

| XLogP3 | 2.90 | [[“]] |

| Topological Polar Surface Area | 35.5 Ų | [[“]] |

| ¹H NMR Spectra | Available | [1][2] |

| ¹³C NMR Spectra | Available | [1][2] |

| Infrared (IR) Spectra | Available (KBr WAFER) | [1][2] |

| Mass Spectrometry (GC-MS) | Available | [1][2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for a preliminary determination to find the approximate melting range.

-

For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4][5][6][7]

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Siwoloboff Method (Micro Boiling Point Determination)

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at the upper end, is inverted and placed inside the fusion tube.

-

Apparatus: The fusion tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil).

-

Procedure:

-

The heating bath is heated gently.

-

As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.

-

The heating is then stopped.

-

As the liquid cools, the bubbling slows down and eventually stops. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This is the boiling point of the substance.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Static Analytical Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, DMF, water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Analysis:

-

The saturated solution is allowed to stand to allow any undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.

-

The solvent is evaporated from the withdrawn sample, and the mass of the dissolved solid is determined gravimetrically.

-

Alternatively, the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing the absorbance or peak area to a standard curve.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: The spectrum is acquired to determine the number and types of hydrogen atoms.

-

¹³C NMR: The spectrum is acquired to determine the number and types of carbon atoms.

-

-

Data Analysis: The chemical shifts (δ), integration, and coupling patterns (J) of the signals are analyzed to elucidate the molecular structure.[9]

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet Technique

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).[2]

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule (e.g., C=O, C-O, C=C, C-H).

4.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak provides the molecular weight of the compound.[2]

Biological Activity and Signaling Pathway

This compound has been identified as a novel dopamine D2 receptor (DRD2) agonist, showing potential for the treatment of Parkinson's disease.[10] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Dopamine D2 Receptor Signaling Pathway

The activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[11][12]

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the general steps to assess the biological activity of this compound as a dopamine D2 receptor agonist.

Caption: Experimental Workflow for Assessing Dopamine D2 Receptor Agonist Activity.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. cerritos.edu [cerritos.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Pepper component this compound, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. tandfonline.com [tandfonline.com]

7-Ethoxy-4-methylcoumarin: A Comprehensive Spectroscopic and Biological Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-ethoxy-4-methylcoumarin, a fluorescent compound with significant biological activity. This document details the instrumental analysis of this molecule, including UV-Visible and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it elucidates its role as a dopamine (B1211576) D2 receptor agonist and the subsequent signaling cascade. Detailed experimental protocols are provided, and key data is summarized in a tabular format for clarity and ease of comparison.

Spectroscopic Data

The spectroscopic data for this compound provides a detailed fingerprint for its identification and characterization.

UV-Visible and Fluorescence Spectroscopy

| Parameter | Value | Solvent |

| UV-Visible Absorption Maximum (λmax) | ~322 nm | Methanol (B129727) |

| Fluorescence Excitation Maximum (λex) | ~330-360 nm (Estimated) | Methanol |

| Fluorescence Emission Maximum (λem) | ~380-450 nm (Estimated) | Methanol |

Note: Fluorescence data are estimations based on structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | t | 3H | -O-CH₂-CH₃ |

| 2.40 | s | 3H | 4-CH₃ |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 6.15 | s | 1H | H-3 |

| 6.80 | d | 1H | H-6 |

| 6.89 | dd | 1H | H-8 |

| 7.50 | d | 1H | H-5 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 18.2 | 4-C H₃ |

| 64.1 | -O-C H₂-CH₃ |

| 101.5 | C-8 |

| 112.4 | C-6 |

| 113.0 | C-3 |

| 113.6 | C-4a |

| 125.7 | C-5 |

| 152.5 | C-4 |

| 155.2 | C-8a |

| 161.2 | C-7 |

| 162.5 | C-2 (C=O) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Monoisotopic Mass | 204.078644 u |

| Major Fragment Ions (m/z) | 176, 148, 147, 119, 91 |

Biological Activity: Dopamine D2 Receptor Agonism

Recent studies have identified this compound as a novel dopamine D2 receptor (DRD2) agonist. This activity is significant as it suggests potential therapeutic applications in neurological disorders such as Parkinson's disease. Agonism at the D2 receptor by this compound has been shown to increase the expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF).

Signaling Pathway

The activation of the dopamine D2 receptor by this compound initiates a signaling cascade that ultimately leads to changes in gene expression promoting neuronal survival and function. A simplified representation of this pathway is depicted below.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution with a concentration of 10 µg/mL in the same solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blanking: Fill a quartz cuvette with spectroscopic grade methanol to be used as a blank reference.

-

Measurement: Record the absorbance spectrum of the working solution from 200 to 400 nm.

-

Analysis: Determine the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in spectroscopic grade methanol (concentration should result in an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (~420 nm) and scan the excitation monochromator over a range of 300-400 nm to determine the excitation maximum (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator from the excitation wavelength to 600 nm to determine the emission maximum (λem).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

This guide provides a comprehensive overview of the spectroscopic and biological characteristics of this compound, serving as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

References

mechanism of action of 7-Ethoxy-4-methylcoumarin as a dopamine D2 receptor agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4-methylcoumarin (EMC) has been identified as a novel agonist of the dopamine (B1211576) D2 receptor (DRD2).[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. While specific quantitative binding affinities and potency values for EMC are not yet publicly detailed, this document outlines the established signaling cascade of DRD2 activation and the experimental protocols typically employed to characterize such a compound. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules targeting the dopaminergic system.

Introduction to this compound

This compound is a derivative of coumarin, a benzopyrone phytochemical scaffold found in various plants. While the broader class of coumarins is known for a wide range of biological activities, recent research has specifically highlighted EMC as a novel agonist for the dopamine D2 receptor.[1] This discovery positions EMC as a compound of interest for potential therapeutic applications in conditions associated with dopaminergic dysfunction, such as Parkinson's disease.[1]

Mechanism of Action: Dopamine D2 Receptor Agonism

The primary mechanism of action for this compound is its function as an agonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like EMC to the DRD2 initiates a cascade of intracellular signaling events.

Gαi/o-Coupled Signaling Pathway

The dopamine D2 receptor is coupled to the Gαi/o class of inhibitory G proteins. Upon agonist binding, the following signaling pathway is activated:

-

Receptor Activation: EMC binds to the orthosteric or an allosteric site on the DRD2, inducing a conformational change in the receptor.

-

G Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein.

-

Dissociation of G Protein Subunits: The Gαi/o-GTP complex dissociates from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, including transcription factors.

Downstream Nuclear Events

A key consequence of DRD2 activation is the modulation of gene expression. Research has shown that EMC treatment in SH-SY5Y neuroblastoma cells leads to an increase in the phosphorylation of the cAMP response element-binding protein (CREB) and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1]

-

CREB Phosphorylation (p-CREB): The signaling cascade initiated by DRD2 activation converges on the phosphorylation of CREB at Serine 133. Phosphorylated CREB is an active transcription factor.

-

BDNF Expression: Activated p-CREB binds to the cAMP response elements (CRE) in the promoter region of the BDNF gene, upregulating its transcription. BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

Quantitative Data

While the seminal study by Li et al. (2020) identified this compound as a DRD2 agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50 or IC50) are not publicly available in the cited literature.[1] For illustrative purposes, the following table outlines the types of quantitative data that would be determined through the experimental protocols described in Section 4.

| Parameter | Description | Illustrative Value |

| Ki (nM) | Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. | Data not available |

| EC50 (nM) | Half-maximal effective concentration, the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 indicates greater potency. | Data not available |

| IC50 (nM) | Half-maximal inhibitory concentration, the concentration of a ligand that inhibits a specific biological or biochemical function by 50%. | Data not available |

| % of Dopamine Max Response | The maximal efficacy of EMC as a percentage of the maximal response induced by the endogenous ligand, dopamine. | Data not available |

Experimental Protocols

The characterization of this compound as a dopamine D2 receptor agonist would involve a series of in vitro assays. The following are detailed, generalized methodologies for the key experiments.

Radioligand Binding Assay for DRD2

This assay determines the binding affinity (Ki) of EMC for the dopamine D2 receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are harvested, washed with PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer and the protein concentration is determined (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled DRD2 antagonist (e.g., [3H]-spiperone) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the DRD2.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled DRD2 antagonist (e.g., haloperidol).

-

The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of EMC.

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay determines the functional potency (EC50) and efficacy of EMC as a DRD2 agonist by measuring its ability to inhibit cAMP production.

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

-

Cells are seeded into 96-well plates and grown to near confluency.

-

-

cAMP Assay:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with increasing concentrations of this compound.

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.

-

The reaction is incubated for a defined period (e.g., 30 minutes at 37°C).

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

The amount of cAMP produced is inversely proportional to the activity of the DRD2 agonist.

-

Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of EMC.

-

The EC50 value is determined from the resulting dose-response curve.

-

Western Blot for p-CREB and BDNF

This method is used to confirm the downstream effects of DRD2 activation by EMC on the phosphorylation of CREB and the expression of BDNF.

-

Cell Culture and Treatment:

-

SH-SY5Y neuroblastoma cells are cultured in appropriate media.

-

Cells are treated with a specific concentration of this compound for various time points (for p-CREB) or a longer duration (e.g., 24 hours for BDNF).

-

-

Protein Extraction and Quantification:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p-CREB (Ser133), total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The expression of p-CREB is normalized to total CREB, and the expression of BDNF is normalized to the loading control.

-

The fold change in protein expression relative to the untreated control is calculated.

-

Conclusion

This compound is a promising novel dopamine D2 receptor agonist. Its mechanism of action follows the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and the modulation of downstream gene expression, including the upregulation of p-CREB and BDNF. While detailed quantitative pharmacological data are not yet available in the public domain, the established experimental protocols outlined in this guide provide a clear roadmap for the further characterization of this and other novel DRD2 agonists. The findings to date suggest that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative disorders.

References

Technical Guide: Solubility of 7-Ethoxy-4-methylcoumarin in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-Ethoxy-4-methylcoumarin, a widely used fluorogenic substrate for cytochrome P450 enzymes. Understanding its solubility in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and aqueous buffers is critical for the design and execution of robust and reproducible in vitro assays.

Core Concepts

This compound (MW: 204.22 g/mol ) is a hydrophobic molecule with limited aqueous solubility.[1] Its utility in biological assays, particularly those involving enzymatic reactions, necessitates careful consideration of solvent choice and solution preparation to avoid precipitation and ensure accurate results. DMSO is a common solvent for creating concentrated stock solutions of hydrophobic compounds, which are then diluted into aqueous buffers to prepare working solutions.

Quantitative Solubility Data

The solubility of this compound varies significantly between DMSO and aqueous systems. The following table summarizes the available quantitative data.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | 122.42 | Sonication is recommended to aid dissolution.[2] |

| Dimethyl Sulfoxide (DMSO) | 50 | 244.83 | Requires sonication, warming, and heating to 60°C.[3] |

| Aqueous Buffers | Sparingly soluble | - | Generally exhibits low solubility in aqueous solutions. |

| Alcohol | Slightly soluble | - | [4] |

It is important to note that the solubility in DMSO can be influenced by the purity of the solvent and the presence of water.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

Procedure:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a volumetric flask.

-

Add a portion of the total required volume of anhydrous DMSO to the flask.

-

Vortex the mixture vigorously for 1-2 minutes to begin the dissolution process.

-

If the compound is not fully dissolved, place the flask in a sonicator bath and sonicate until the solution is clear. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

Once the compound is completely dissolved, add DMSO to the final volume mark on the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C for long-term stability.

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent.[5]

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl).

Materials:

-

This compound (solid powder)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Calibrated analytical balance and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[5]

-

After the incubation period, remove the vial and allow the undissolved solid to settle.

-

Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of this compound in the clarified supernatant using a validated analytical method, such as HPLC. A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.

-

The determined concentration represents the saturation solubility of this compound in that specific aqueous buffer at the tested temperature.

Visualizations

Experimental Workflow for a Cytochrome P450 Inhibition Assay

This compound is a pro-fluorescent substrate for several cytochrome P450 (CYP450) enzymes, including CYP1A1, 2B4, and 2B6.[3][6] The following diagram illustrates a typical workflow for an in vitro CYP450 inhibition assay using this substrate.

Caption: Workflow for a CYP450 inhibition assay.

References

7-Ethoxy-4-methylcoumarin: A Comprehensive Technical Guide for Researchers

CAS Number: 87-05-8

Chemical Formula: C₁₂H₁₂O₃

Chemical Structure:

This technical guide provides an in-depth overview of 7-ethoxy-4-methylcoumarin, a versatile heterocyclic compound widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a fluorescent probe for enzyme activity and its role as a dopamine (B1211576) D2 receptor agonist. Experimental protocols and signaling pathway diagrams are provided to support its practical application in a laboratory setting.

Core Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87-05-8 | [1] |

| Molecular Weight | 204.22 g/mol | [2][3] |

| Melting Point | 114-117 °C | [2] |

| Boiling Point | 351.4 ± 37.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO and dimethylformamide (DMF) | |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis Absorption (in Methanol) | λmax: 235, 337 nm | |

| Fluorescence | Excitation/Emission dependent on solvent and application | |

| ¹H-NMR | Spectral data confirms the chemical structure | |

| ¹³C-NMR | Spectral data confirms the chemical structure | |

| Mass Spectrometry | Monoisotopic Mass: 204.078644241 Da | [2][3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the etherification of its precursor, 7-hydroxy-4-methylcoumarin. 7-hydroxy-4-methylcoumarin itself is commonly synthesized via the Pechmann condensation reaction.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol (B1680541) and ethyl acetoacetate (B1235776) using an acid catalyst.[4][5][6][7]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[5]

-

Ethanol

-

Ice

Procedure:

-

In a flask, dissolve resorcinol in ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature and stirring.

-

After the addition is complete, continue stirring for a specified time to allow the reaction to proceed.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.

The subsequent ethoxy group is introduced by reacting 7-hydroxy-4-methylcoumarin with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Synthesis Workflow: Pechmann Condensation

Applications in Biomedical Research

This compound has two prominent applications in the fields of biochemistry, pharmacology, and drug development.

Fluorescent Probe for Cytochrome P450 Enzyme Activity

This compound is a well-established fluorogenic substrate for various cytochrome P450 (CYP) isoforms, particularly those in the CYP1A, CYP2B, and CYP2E families.[8] The O-deethylation of this compound by these enzymes produces the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), and acetaldehyde. The rate of formation of this fluorescent product is directly proportional to the enzyme activity and can be monitored in real-time using a fluorometer. This assay is widely used for screening potential drug candidates for their inhibitory or inductive effects on CYP enzymes, which is a critical step in drug metabolism and pharmacokinetic studies.[8][9][10]

This protocol provides a general procedure for measuring CYP450 activity using this compound in liver microsomes.

Materials:

-

Liver microsomes (human, rat, etc.)

-

This compound (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In each well of the microplate, add the potassium phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.

-

The rate of fluorescence increase is proportional to the ECOD activity.

Dopamine D2 Receptor Agonist

Recent studies have identified this compound as a novel agonist of the dopamine D2 receptor (DRD2).[11] As a DRD2 agonist, it has shown potential in ameliorating motor deficits in animal models of Parkinson's disease.[11] The activation of the D2 receptor by this compound leads to the increased expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.[11]

Conclusion

This compound is a valuable chemical tool for researchers in the life sciences. Its robust use as a fluorogenic substrate for CYP450 enzymes makes it indispensable for drug metabolism and toxicology studies. Furthermore, its newly discovered role as a dopamine D2 receptor agonist opens up new avenues for research in neuropharmacology and the development of potential therapeutics for neurodegenerative diseases. This guide provides the foundational technical information and protocols to effectively utilize this compound in a research setting.

References

- 1. Calcium signaling cascade links dopamine D1-D2 receptor heteromer to striatal BDNF production and neuronal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H12O3) [pubchemlite.lcsb.uni.lu]

- 4. m.youtube.com [m.youtube.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 7. jetir.org [jetir.org]

- 8. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pepper component this compound, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 7-Ethoxy-4-methylcoumarin in Parkinson's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for neuroprotective agents that can slow or halt disease progression. This technical guide explores the biological activity of 7-Ethoxy-4-methylcoumarin (EMC), a natural compound found in peppers, in preclinical models of Parkinson's disease. This document summarizes the key findings from in vitro and in vivo studies, providing detailed experimental protocols, quantitative data, and outlining the proposed mechanism of action. EMC has been identified as a novel dopamine (B1211576) D2 receptor agonist that demonstrates significant neuroprotective effects by modulating the P-CREB/BDNF signaling pathway. The data presented herein supports the potential of this compound as a promising therapeutic candidate for Parkinson's disease.

Introduction

Parkinson's disease is a debilitating neurological condition affecting millions worldwide. The pathological hallmark of PD is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine deficit in the striatum and the characteristic motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While the etiology of PD is multifactorial, involving genetic and environmental factors, the underlying mechanisms of neuronal death are still not fully understood.

Recent research has focused on identifying natural compounds with neuroprotective properties. This compound (EMC), a derivative of coumarin (B35378) found in various plants, has emerged as a compound of interest. A pivotal study has demonstrated that EMC can ameliorate Parkinson's disease-like pathology in both cellular and animal models, suggesting its potential as a disease-modifying agent.[1] This whitepaper provides an in-depth technical overview of the biological activity of EMC in the context of Parkinson's disease.

In Vitro Neuroprotective Effects of this compound

The initial assessment of the neuroprotective potential of this compound was conducted using the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for studying neurodegenerative diseases.

Experimental Protocols

2.1.1. Cell Culture and Viability Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Viability Assay (MTT):

-

SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

2.1.2. Western Blot Analysis for P-CREB and BDNF

-

SH-SY5Y cells are treated with this compound at the desired concentration and for the specified time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against phospho-CREB (P-CREB), total CREB, and Brain-Derived Neurotrophic Factor (BDNF). A loading control, such as β-actin or GAPDH, is also used.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Quantitative Data

The following table summarizes the key quantitative findings from the in vitro studies on this compound.

| Parameter | Treatment | Result |

| P-CREB Expression | This compound (10 µM) | Significant increase in the ratio of P-CREB to total CREB in SH-SY5Y cells. |

| BDNF Expression | This compound (10 µM) | Marked upregulation of BDNF protein levels in SH-SY5Y cells. |

In Vitro Experimental Workflow

In Vivo Efficacy in a Mouse Model of Parkinson's Disease

The neuroprotective effects of this compound were further investigated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.

Experimental Protocols

3.1.1. MPTP-Induced Parkinson's Disease Mouse Model

-

Animals: Male C57BL/6 mice are typically used.

-

MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for five consecutive days to induce parkinsonism. Control animals receive saline injections.

-

This compound Treatment: EMC is administered to the treatment group (e.g., via oral gavage) for a specified period before and/or during MPTP administration.

3.1.2. Behavioral Assessments

-

Pole Test:

-

A wooden pole (e.g., 50 cm long, 1 cm in diameter) with a rough surface is placed vertically in a cage.

-

The mouse is placed head-upward on the top of the pole.

-

The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total) are recorded.

-

-

Gait Analysis:

-

The mouse's paws are coated with non-toxic colored ink.

-

The mouse is allowed to walk along a narrow runway (e.g., 50 cm long, 10 cm wide) lined with white paper.

-

Gait parameters such as stride length, stance width, and overlap are measured from the paw prints.

-

3.1.3. Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Following the behavioral tests, mice are euthanized, and their brains are collected.

-

The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat.

-

Brain sections containing the substantia nigra and striatum are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

A corresponding fluorescently labeled secondary antibody is then applied.

-

The sections are imaged using a fluorescence microscope, and the number of TH-positive neurons in the substantia nigra is counted using stereological methods. The density of TH-positive fibers in the striatum is also quantified.

Quantitative Data

The following table presents the quantitative outcomes from the MPTP mouse model studies.

| Parameter | MPTP Group | MPTP + EMC Group |

| Pole Test (Time to descend) | Increased time | Significantly reduced time compared to MPTP group |

| Gait Analysis (Stride Length) | Decreased stride length | Significantly improved stride length compared to MPTP group |

| TH-positive neurons (Substantia Nigra) | Significant loss of neurons | Attenuated loss of TH-positive neurons |

| TH-positive fibers (Striatum) | Reduced fiber density | Markedly preserved fiber density |

In Vivo Mouse Model Workflow

In Vivo Efficacy in a C. elegans Model of Parkinson's Disease

The neuroprotective effects of this compound were also validated in a 6-hydroxydopamine (6-OHDA)-induced Caenorhabditis elegans model of Parkinson's disease.

Experimental Protocols

4.1.1. 6-OHDA-Induced C. elegans Model

-

Worm Strain: Transgenic C. elegans strains expressing green fluorescent protein (GFP) specifically in dopaminergic neurons (e.g., BZ555) are used.

-

6-OHDA Treatment: Synchronized worms are exposed to 6-OHDA in liquid culture to induce selective degeneration of dopaminergic neurons.

-

This compound Treatment: EMC is added to the culture medium during or after 6-OHDA exposure.

4.1.2. Locomotor Activity Assay

-

Individual worms are transferred to a new nematode growth medium (NGM) plate.

-

The number of body bends in a set period (e.g., 30 seconds or 1 minute) is counted under a stereomicroscope. A body bend is defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis.

4.1.3. Dopaminergic Neuron Visualization and Quantification

-

Worms are mounted on an agar (B569324) pad on a glass slide.

-

The GFP-labeled dopaminergic neurons are visualized using a fluorescence microscope.

-

The number of intact dopaminergic neurons is counted for each worm.

Quantitative Data

The following table summarizes the key findings from the C. elegans model.

| Parameter | 6-OHDA Group | 6-OHDA + EMC Group |

| Locomotor Activity (Body Bends) | Reduced number of body bends | Significantly increased number of body bends |

| Dopaminergic Neuron Survival | Significant loss of neurons | Markedly protected dopaminergic neurons from degeneration |

In Vivo C. elegans Model Workflow

Proposed Mechanism of Action

The collective evidence from in vitro and in vivo studies suggests that this compound exerts its neuroprotective effects through a multi-faceted mechanism. The primary proposed mechanism is its action as a dopamine D2 receptor agonist.[1]

Activation of the dopamine D2 receptor by EMC is hypothesized to initiate a downstream signaling cascade involving the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (P-CREB) then translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons, and has been shown to be protective in models of Parkinson's disease.

Signaling Pathway Diagram

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective activity in established in vitro and in vivo models of Parkinson's disease. Its ability to act as a dopamine D2 receptor agonist and subsequently activate the pro-survival P-CREB/BDNF signaling pathway provides a strong rationale for its further development as a potential therapeutic agent for Parkinson's disease.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of EMC and to establish a dose-response relationship in more detail.

-

Chronic Parkinson's Disease Models: To assess the long-term efficacy and safety of EMC in models that more closely mimic the progressive nature of the disease.

-

Target Engagement Studies: To confirm the binding of EMC to the dopamine D2 receptor in vivo and to measure the downstream effects on the P-CREB/BDNF pathway in the brain.

-

Combination Therapy: To investigate the potential synergistic effects of EMC with existing Parkinson's disease medications.

References

The Photophysical Landscape of Coumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, particularly in the realms of molecular biology, materials science, and medicinal chemistry. Their inherent photophysical properties, characterized by strong fluorescence, environmental sensitivity, and tunable spectral characteristics, make them ideal candidates for the development of fluorescent probes, sensors, and imaging agents.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of coumarin derivatives, detailed experimental protocols for their characterization, and a visual exploration of the underlying mechanisms governing their fluorescence modulation.

Core Photophysical Properties

The fluorescence of coumarin derivatives is governed by the efficiency of light absorption and subsequent emission. Key parameters that define their photophysical behavior include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift, fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ_F_). These properties are intricately linked to the molecular structure of the coumarin core and the nature of its substituents.

Substitution Effects: The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position of the coumarin ring system generally leads to a red-shift in both the absorption and emission spectra.[3] This is attributed to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation, which lowers the energy gap between the ground and excited states.[2][4]

Environmental Effects (Solvatochromism): Many coumarin derivatives exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the surrounding solvent.[5] This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in the emission spectrum.[5]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of several common and notable coumarin derivatives in various solvents. This data is essential for selecting the appropriate derivative for a specific application and for understanding the structure-property relationships.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Coumarin Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ | τ_F_ (ns) | Reference |

| Coumarin 1 | Ethanol | 373 | 450 | 77 | 0.73 | 2.2 | [6] |

| Coumarin 102 | Ethanol | 400 | 455 | 55 | 0.76 | 3.0 | [7] |

| Coumarin 153 | Cyclohexane | 422 | 490 | 68 | 0.90 | 4.9 | [7] |

| Coumarin 153 | Ethanol | 423 | 530 | 107 | 0.54 | 3.9 | [7] |

| 7-Hydroxycoumarin | Water (pH 9) | 365 | 455 | 90 | 0.63 | - | [8] |

| 7-Aminocoumarin | Ethanol | 368 | 448 | 80 | 0.73 | - | [7] |

| 7-(Diethylamino)coumarin | Ethanol | 410 | 470 | 60 | 0.53 | - | [7] |

Note: Photophysical properties can vary depending on the experimental conditions and the purity of the compounds and solvents.

Key Mechanisms of Fluorescence Modulation

The ability to modulate the fluorescence of coumarin derivatives in response to specific analytes or environmental changes is the foundation of their use as sensors and probes. This modulation is typically achieved through one of three primary mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the coumarin fluorophore is covalently linked to a recognition moiety (receptor) that can act as an electron donor or acceptor. In the "off" state, photoexcitation of the coumarin is followed by a rapid electron transfer between the fluorophore and the receptor, a non-radiative process that quenches the fluorescence. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, "turning on" the fluorescence.[9]

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

The ICT process is fundamental to the solvatochromic properties of many coumarin derivatives. In these molecules, an electron-donating group is conjugated to an electron-withdrawing group through the coumarin π-system. Upon excitation, there is a significant redistribution of electron density, leading to a large change in the dipole moment. This excited state is highly sensitive to the polarity of the solvent, which in turn affects the energy of the emitted photon and thus the color of the fluorescence.[1][4]

Caption: Intramolecular Charge Transfer (ICT) Process.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). In a FRET-based coumarin sensor, the coumarin derivative often acts as the donor. When the donor is excited, it can transfer its energy to a nearby acceptor, which then emits fluorescence at its own characteristic wavelength. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. Analyte-induced conformational changes that alter this distance can be monitored by observing the ratio of donor to acceptor emission.[5][10]

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of coumarin derivatives is paramount for their effective application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar extinction coefficient.

Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Solvent Blank: Fill a clean quartz cuvette with the same solvent used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent. From this stock, prepare a dilution with an absorbance value between 0.2 and 1.0 at the absorption maximum (λ_abs_) to ensure linearity according to the Beer-Lambert law.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Caption: UV-Visible Absorption Spectroscopy Workflow.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

Protocol:

-